Cas no 816-79-5 (2-Pentene, 3-ethyl-)

2-Pentene, 3-ethyl- structure
2-Pentene, 3-ethyl- structure
Nome del prodotto:2-Pentene, 3-ethyl-
Numero CAS:816-79-5
MF:C7H14
MW:98.186062335968
MDL:MFCD00027079
CID:722814
PubChem ID:87569452

2-Pentene, 3-ethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentene, 3-ethyl-
    • 3-Ethyl-2-pentene
    • 3-ethylpent-2-ene
    • 1,1-Diethyl-1-propene
    • 3-Ethyl-2-pentene (ACI)
    • NSC 74144
    • XMYFZAWUNVHVGI-UHFFFAOYSA-
    • AKOS015916309
    • InChI=1/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
    • E0158
    • NSC-74144
    • MFCD00027079
    • NSC74144
    • 3-ethyl-pent-2-ene
    • EINECS 212-438-1
    • UNII-MZR8TM946I
    • 816-79-5
    • MZR8TM946I
    • 3-Ethyl-2-pentene, 97%
    • SY052914
    • NS00038147
    • D90447
    • DTXSID6061159
    • MDL: MFCD00027079
    • Inchi: 1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
    • Chiave InChI: XMYFZAWUNVHVGI-UHFFFAOYSA-N
    • Sorrisi: C(/C)=C(/CC)\CC

Proprietà calcolate

  • Massa esatta: 98.10960
  • Massa monoisotopica: 98.10955
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 54.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0
  • XLogP3: 3.2
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 0.717 g/mL at 25 °C(lit.)
  • Punto di fusione: -124.4°C (estimate)
  • Punto di ebollizione: 96°C(lit.)
  • Punto di infiammabilità: 36 °F
  • Indice di rifrazione: n20/D 1.414(lit.)
  • PSA: 0.00000
  • LogP: 2.75270
  • Pressione di vapore: 56.4±0.1 mmHg at 25°C

2-Pentene, 3-ethyl- Informazioni sulla sicurezza

2-Pentene, 3-ethyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
sc-252004-10g
3-Ethyl-2-pentene,
816-79-5
10g
¥2467.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-252004A-50g
3-Ethyl-2-pentene,
816-79-5
50g
¥8055.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0158-5ML
3-Ethyl-2-pentene
816-79-5 >98.0%(GC)
5ml
¥390.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QF558-1ml
2-Pentene, 3-ethyl-
816-79-5 98.0%(GC)
1ml
¥226.0 2023-09-02
A2B Chem LLC
AB64908-1g
3-Ethyl-2-pentene
816-79-5 98%
1g
$52.00 2024-04-19
abcr
AB135936-5ml
3-Ethyl-2-pentene, 98%; .
816-79-5 98%
5ml
€101.70 2025-02-18
abcr
AB135936-5 ml
3-Ethyl-2-pentene, 98%; .
816-79-5 98%
5 ml
€69.40 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E870479-1ml
3-Ethyl-2-pentene
816-79-5 98%
1ml
126.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QF558-1ml
2-Pentene, 3-ethyl-
816-79-5 98.0%(GC)
1ml
¥188.0 2022-06-10
A2B Chem LLC
AB64908-5g
3-Ethyl-2-pentene
816-79-5 98%
5g
$120.00 2024-04-19

2-Pentene, 3-ethyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  20 min, 100 °C
Riferimento
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: (OC-6-21)-Dioxobis(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)molybdenum Solvents: Toluene ;  24 h, 100 °C
Riferimento
Synthesis, Characterization, and Catalytic Behavior of Dioxomolybdenum Complexes Bearing AcAc-Type Ligands
Korstanje, Ties J.; et al, European Journal of Inorganic Chemistry, 2013, 2013(12), 2195-2204

Synthetic Routes 4

Condizioni di reazione
Riferimento
Pyrolysis of 3-ethylpent-2-ene. A further evidence for a homoallylic-rearrangement
Bach, G.; et al, Journal fuer Praktische Chemie (Leipzig), 1988, 330(5), 677-82

Synthetic Routes 5

Condizioni di reazione
Riferimento
Synthesis of acyclic alkanes by reduction using noncatalytic methods
Zaidlewicz, M.; et al, Science of Synthesis, 2009, 48, 359-392

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Diisopropylethylamine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ;  16 h, rt
Riferimento
Merging Halogen-Atom Transfer (XAT) and Cobalt Catalysis to Override E2-Selectivity in the Elimination of Alkyl Halides: A Mild Route toward contra-Thermodynamic Olefins
Zhao, Huaibo; et al, Journal of the American Chemical Society, 2021, 143(36), 14806-14813

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) ,  Molybdenum phosphide (MoP) ,  Silica Gel 60 ;  2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ;  9 h, 100 mbar, 450 °C
Riferimento
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
Stober, Robert; et al, ChemCatChem, 2022, 14(18),

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
2.1 -
3.1 -
4.1 Reagents: Boron trifluoride etherate
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water
Riferimento
The ultraviolet absorption spectra of organic sulfur compounds. IV. Substituted phenyl sulfones
Fehnel, Edward A.; et al, Journal of the American Chemical Society, 1950, 72, 1292-7

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Diimine ,  Cu2+ Solvents: Ethanol
Riferimento
Reduction with diimide
Pasto, Daniel J.; et al, Organic Reactions (Hoboken, 1991, 40,

Synthetic Routes 11

Condizioni di reazione
1.1 -
2.1 Reagents: Boron trifluoride
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Riferimento
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) ;  0.5 h, 110 °C
Riferimento
Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins
Keskivali, J.; et al, RSC Advances, 2018, 8(27), 15111-15118

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium amide
2.1 -
3.1 -
4.1 Reagents: Boron trifluoride
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 15

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Boron trifluoride
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 16

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 -
4.1 -
5.1 Reagents: Boron trifluoride
Riferimento
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  2,2′-[1,2-Phenylenebis[methylene[(1,1-dimethylethyl)phosphinidene]]]bis[pyridine… ;  rt → 120 °C; 40 min, 120 °C
Riferimento
Palladium-Catalyzed Carbonylation of sec- and tert-Alcohols
Dong, Kaiwu ; et al, Angewandte Chemie, 2017, 56(22), 6203-6207

2-Pentene, 3-ethyl- Raw materials

2-Pentene, 3-ethyl- Preparation Products

2-Pentene, 3-ethyl- Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd